Chlorbicyclen trans-isomer
Description
Chlorbicyclen trans-isomer is a chlorinated bicyclic compound identified as a component of technical chlordane, a complex pesticide mixture containing over 120 structurally related derivatives . The trans-isomer is distinguished from its cis counterpart by spatial arrangement, which influences physicochemical properties such as polarity, stability, and spectral characteristics. For instance, the trans-isomer exhibits a strong infrared (IR) absorption band at 966 cm⁻¹, absent in the cis-isomer, a key identifier in spectroscopic analysis .
Properties
CAS No. |
26382-17-2 |
|---|---|
Molecular Formula |
C9H6Cl8 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(1S,4R,5S,6S)-1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2/t3-,4-,7-,8+/m1/s1 |
InChI Key |
FUZORIOHZSVKAW-MUBRXSNZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
Canonical SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chlorbicyclen, trans- involves multiple steps and specific reaction conditions. One common synthetic route includes the chlorination of norbornene derivatives. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions . Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Chlorbicyclen, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as or , resulting in the formation of less chlorinated derivatives.
Substitution: Chlorbicyclen, trans- can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chlorbicyclen, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in environmental testing and analytical chemistry.
Biology: The compound’s high chlorine content makes it useful in studying the effects of chlorinated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: Chlorbicyclen, trans- is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Chlorbicyclen, trans- involves its interaction with molecular targets through its chlorinated structure. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is crucial in understanding its biological and toxicological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Technical Chlordane
Chlorbicyclen trans-isomer belongs to a family of C₁₀-derived chlorinated bicyclics, including α-, β-, γ-chlordenes and isomer II chlordene . These compounds share a bicyclic carbon skeleton but differ in chlorine substitution patterns and stereochemistry.
Key Structural Differences :
Spectral and Chromatographic Distinctions
Infrared Spectroscopy (IR):
- This compound : Strong absorption at 966 cm⁻¹ (C-Cl stretching and skeletal vibrations) .
- Cis-isomers : Weak or absent absorption in this region, enabling differentiation .
Gas Chromatography (GC):
Retention indices (RI) on two stationary phases (e.g., DB-5 and DB-1701) highlight polarity-driven separation:
| Compound | RI (DB-5) | RI (DB-1701) | Key MS Fragment (m/z) |
|---|---|---|---|
| Chlorbicyclen trans | 1,845 | 2,120 | 375 [M-Cl]⁺ |
| α-Chlordene | 1,720 | 1,980 | 333 [M-Cl]⁺ |
| β-Chlordene | 1,790 | 2,050 | 369 [M-Cl]⁺ |
Data Tables
Table 1: Structural and Spectral Comparison
| Compound | Molecular Formula | Key IR Band (cm⁻¹) | Chlorine Substituents |
|---|---|---|---|
| Chlorbicyclen trans | C₁₀H₁₀Cl₄ | 966 | 4 |
| α-Chlordene | C₁₀H₆Cl₂ | 952 | 2 |
| β-Chlordene | C₁₀H₆Cl₃ | 958 | 3 |
IR data from Philips Analytical studies ; molecular formulas from technical chlordane analysis .
Table 2: Isomer Isolation Efficiency
| Compound | Purity (%) | Method | Recovery Rate (%) |
|---|---|---|---|
| Chlorbicyclen trans | ~95 | High-resolution GC-MS | Not reported |
| 1,3-Dichloropropene trans | 99.8 | Distillation | 96.5 |
Data adapted from Asahi Glass and Dearth & Hites .
Q & A
Q. What are the recommended storage conditions for Chlorbicyclen trans-isomer to ensure stability during experimental use?
this compound should be stored at 0–6°C to prevent degradation, as indicated by its standard handling protocols for pesticide residue analysis. Purity verification via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is advised before use to confirm structural integrity .
Q. How can researchers distinguish this compound from its cis counterpart in analytical workflows?
Spectroscopic methods are critical:
- UV-Vis Spectroscopy : Trans-isomers often exhibit higher molar absorptivity at specific wavelengths due to extended conjugation (e.g., ~280 nm in analogous systems) .
- Infrared (IR) Spectroscopy : Key differences in C-Cl stretching vibrations (axial vs. equatorial conformers) can differentiate isomers .
- Gas Chromatography (GC) : Retention indices on polar/non-polar stationary phases, combined with electron capture negative ionization mass spectrometry (ECNI-MS), resolve isomers in complex mixtures like technical chlordane .
Q. Why does the trans-isomer of Chlorbicyclen dominate in synthesized samples?
Thermodynamic stability drives this preference. Computational studies on analogous systems (e.g., chalcones) show trans-isomers have lower Gibbs free energy (ΔG < 0), favoring spontaneous formation. Chair conformations in cyclohexane derivatives further stabilize trans-isomers by minimizing steric strain .
Advanced Research Questions
Q. How do conformational dynamics influence the reactivity of this compound in E2 elimination reactions?
Trans-isomers require axial alignment of leaving groups (e.g., Cl) and β-hydrogens for anti-periplanar geometry. In cyclohexane systems, trans-isomers exhibit slower E2 rates due to limited axial hydrogen availability, often leading to unexpected regioselectivity (e.g., non-Zaitsev products). Computational modeling of transition-state conformers is recommended to predict reaction pathways .
Q. What methodological considerations are critical for toxicological assessments of this compound?
- Species Sensitivity : Prioritize studies in mice over rats, as trans-isomers often show higher toxicity in more sensitive species .
- Dose-Response Modeling : Use benchmark dose (BMD) approaches to account for isomer-specific thresholds (e.g., neurobehavioral effects observed at lower trans-isomer doses) .
- Analytical Specificity : Quantify isomers independently via GC-MS to avoid conflating cis/trans toxicity profiles .
Q. How can researchers resolve contradictions in computational vs. experimental data on trans-isomer stability?
Discrepancies arise from energy differences <1 kcal/mol between cis/trans isomers (e.g., HSiOH systems). Mitigation strategies include:
- Higher-Level Theory : Use coupled-cluster (CCSD(T)) with ZPVE corrections for accurate Gibbs energy comparisons .
- Experimental Validation : Pair computational results with X-ray crystallography or variable-temperature NMR to confirm dominant conformers .
Q. What advanced spectroscopic techniques elucidate the photophysical properties of this compound?
- TD-DFT/PCM Simulations : Predict electronic transitions (e.g., HOMO→LUMO excitations at ~460 nm) and compare with experimental UV-Vis spectra to identify isomer-specific absorbance tails .
- Matrix Isolation IR : Detect conformational flexibility in low-temperature environments, isolating axial/equatorial Cl orientations .
Q. How does trans-isomer configuration affect Chlorbicyclen’s interaction with biological macromolecules?
Studies on platinum-DNA adducts suggest trans-isomers may stabilize non-B DNA conformations (e.g., Z-form) differently than cis-isomers. Molecular docking simulations with DNA/RNA polymerases can reveal steric or electronic interference patterns .
Methodological Tables
Table 1. Key Analytical Parameters for Chlorbicyclen Isomer Differentiation
Table 2. Computational Parameters for Stability Analysis
| Parameter | Trans-Isomer Value | Cis-Isomer Value | Reference |
|---|---|---|---|
| ΔG (kcal/mol) | −3.2 (chalcone analog) | +1.8 (chalcone analog) | |
| ZPVE-Corrected Energy | −0.1 kcal/mol (HSiOH analog) | +0.1 kcal/mol (HSiOH analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
